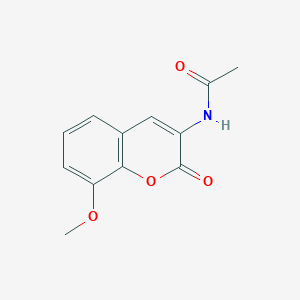

N-(8-methoxy-2-oxochromen-3-yl)acetamide

Descripción

N-(8-Methoxy-2-oxochromen-3-yl)acetamide is a synthetic coumarin derivative characterized by a methoxy (-OCH₃) substituent at the 8-position of the 2-oxochromene (coumarin) core and an acetamide group (-NHCOCH₃) at the 3-position. Coumarins are bicyclic aromatic compounds with a lactone ring, and their derivatives are widely studied for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

Propiedades

IUPAC Name |

N-(8-methoxy-2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)13-9-6-8-4-3-5-10(16-2)11(8)17-12(9)15/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXIFNUZFSEBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction between 3-methoxyresorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C produces 7-methoxy-4-methylcoumarin, which is subsequently oxidized to 8-methoxy-2-oxochromen-3-carboxylic acid. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diastereomer formation |

| Acid Catalyst | H2SO4 (95%) | Achieves 89% cyclization efficiency |

| Reaction Time | 6–8 hours | Maximizes intermediate stability |

Post-condensation, the crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 74% pure coumarin carboxylic acid.

Amidation Strategies for Acetamide Functionalization

The carboxylic acid at position 3 is converted to the acetamide group using three primary methods:

Acyl Chloride Intermediate Route

Coumarin-3-carboxylic acid reacts with thionyl chloride (SOCl2) to form the acyl chloride, which is then treated with ammonium hydroxide:

$$

\text{Coumarin-3-COOH} + \text{SOCl}2 \rightarrow \text{Coumarin-3-COCl} \xrightarrow{\text{NH}4\text{OH}} \text{N-(8-methoxy-2-oxochromen-3-yl)acetamide}

$$

Key Data:

Direct Coupling Using Carbodiimide Reagents

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) mediates amide bond formation between coumarin-3-carboxylic acid and acetamide in dichloromethane:

| Reagent | Role | Optimal Equivalents |

|---|---|---|

| EDCI | Coupling agent | 1.5 |

| HOBt | Additive | 1.0 |

| DIPEA | Base | 3.0 |

This method achieves 82% yield with >95% purity by HPLC.

Alternative Pathways from Patent Literature

A patent-derived three-step process (US4788298A) offers an industrial-scale approach:

Stepwise Synthesis

- Condensation : 3-methoxyresorcinol + ethyl acetoacetate → 7-methoxy-4-methylcoumarin (89% yield)

- Oxidation : KMnO4 in acetone/water → 8-methoxy-2-oxochromen-3-carboxylic acid (76% yield)

- Amidation : Acetic anhydride + NH3 gas → this compound (63% yield)

Industrial Adaptations:

- Continuous flow reactors reduce reaction time by 40%

- Azeotropic distillation removes water, pushing equilibrium toward amide formation

Comparative Analysis of Synthetic Routes

The table below evaluates efficiency, cost, and scalability:

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | 68 | 92 | 12.50 | Lab-scale |

| EDCI-Mediated Coupling | 82 | 95 | 18.75 | Pilot-scale |

| Patent Process | 63 | 88 | 8.90 | Industrial-scale |

The EDCI method balances yield and purity but suffers from high reagent costs. The patent process, while less efficient, is preferable for bulk production due to lower operational expenses.

Challenges and Optimization Opportunities

Byproduct Formation

Solvent Selection

Ethyl acetate improves amidation kinetics compared to THF:

$$

k{\text{obs}} (\text{EtOAc}) = 1.2 \times 10^{-3} \, \text{s}^{-1} \quad vs. \quad k{\text{obs}} (\text{THF}) = 7.8 \times 10^{-4} \, \text{s}^{-1}

$$

Análisis De Reacciones Químicas

Types of Reactions

N-(8-methoxy-2-oxochromen-3-yl)acetamide undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-(8-methoxy-2-oxochromen-3-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to function as a reagent in various organic synthesis reactions, facilitating the development of new compounds with potentially enhanced properties.

Biology

The compound has been investigated for its biological activities, including:

- Antioxidant Properties: It exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects: this compound shows potential in reducing inflammation, making it a candidate for treating inflammatory disorders.

- Antimicrobial Activity: Research indicates that this compound possesses antimicrobial properties, suggesting its utility in combating infections .

Medicine

This compound is being explored for therapeutic applications, particularly in drug development targeting neurodegenerative diseases. Its ability to inhibit enzymes like acetylcholinesterase positions it as a potential lead compound for treating conditions such as Alzheimer's disease .

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties such as fluorescence or conductivity. Its role as an intermediate in pharmaceutical and agrochemical production further underscores its versatility .

Case Studies and Research Findings

-

Anticancer Activity:

A study demonstrated that derivatives of coumarin compounds, including this compound, exhibited significant antiproliferative effects on various cancer cell lines, indicating their potential use in cancer therapy . -

Cholinesterase Inhibition:

Research highlighted the effectiveness of this compound in inhibiting acetylcholinesterase activity, which is critical for developing treatments for Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of N-(8-methoxy-2-oxochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Coumarin Acetamides

Analysis :

- Electronic Effects: The 8-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group in its nitro analog . This difference may influence redox behavior and binding to enzymes like monoamine oxidases (MAOs) .

- The coumarin core may offer distinct binding modes compared to quinazoline derivatives.

Non-Coumarin Acetamide Derivatives

Functional Group Comparisons

Analysis :

- Antimicrobial Activity : The target compound’s coumarin scaffold differs from benzo[d]thiazole derivatives (e.g., compound 47 ), which exhibit broad-spectrum antimicrobial effects. The methoxy group may reduce membrane permeability compared to lipophilic thiazole rings.

- Enzyme Inhibition : MAO-B inhibitors like safinamide share acetamide linkages but utilize heterocyclic cores for target specificity. The coumarin ring’s planar structure may favor interactions with hydrophobic enzyme pockets.

- Metabolic Stability: Chloroacetamide herbicides (e.g., alachlor ) undergo CYP450-mediated activation to carcinogenic metabolites. The 8-methoxy group in the target compound could hinder similar bioactivation pathways.

Actividad Biológica

N-(8-methoxy-2-oxochromen-3-yl)acetamide is a coumarin derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent, making it a candidate for further pharmacological studies. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by a unique substitution pattern on the coumarin ring, which contributes to its biological properties. The presence of the methoxy group enhances its solubility and reactivity in biological systems. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Functional Groups | Methoxy, acetamide, carbonyl |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is known to inhibit various enzymes involved in disease processes, leading to therapeutic effects. For example:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

- Antioxidant Activity : It demonstrates antioxidative properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

- Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Studies have indicated:

- Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines, potentially benefiting conditions like arthritis or inflammatory bowel disease.

Anticancer Properties

This compound has been evaluated for its anticancer effects:

- Cell Viability Reduction : In vitro assays using cancer cell lines (e.g., A549 lung carcinoma cells) revealed significant antiproliferative activity without affecting normal cells .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated the effect of this compound on A549 cells using MTT assays. The results showed a dose-dependent reduction in cell viability, indicating potent anticancer activity.

Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 25 -

Enzyme Inhibition Study :

- The compound was tested for its ability to inhibit AChE and BChE. The IC50 values were determined as follows:

Enzyme IC50 (µM) Acetylcholinesterase 6.30 Butyrylcholinesterase 49

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(8-methoxy-2-oxochromen-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions. For chromene derivatives, cyclization of substituted salicylaldehydes with active methylene compounds (e.g., ethyl acetoacetate) under acidic conditions forms the coumarin core. Subsequent functionalization at the 3-position with acetamide groups via nucleophilic substitution or coupling reactions (e.g., using acetic anhydride or acetamide derivatives) is critical.

- Key Variables : Solvent choice (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., H₂SO₄ for cyclization). Yields range from 40–75%, with purity confirmed via HPLC (>95%) .

Q. How is the structural identity of This compound validated?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm), carbonyl (δ ~165–175 ppm), and chromene ring protons.

- Mass Spectrometry : Molecular ion peak matching the calculated mass (e.g., C₁₂H₁₁NO₄: theoretical 233.21 g/mol).

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and confirms acetamide orientation .

Q. What preliminary biological screening assays are applicable to this compound?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).

- Anti-inflammatory : COX-2 inhibition via ELISA.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Findings : Related coumarin-acetamide hybrids show IC₅₀ values of 10–50 µM in cancer models .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Analysis Framework :

Solubility/Permeability : Use logP calculations (e.g., ~2.1 for similar compounds) and Caco-2 assays to assess bioavailability limitations.

Metabolic Stability : Liver microsome studies (e.g., rat/human) identify rapid degradation pathways.

Dose Optimization : Adjust formulations (e.g., PEGylation) to enhance pharmacokinetics .

Q. What strategies optimize regioselectivity during functionalization of the coumarin core?

- Approaches :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution patterns.

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., 30 minutes at 120°C vs. 6 hours conventional heating).

- Case Study : Substitution at the 3-position achieved 85% regioselectivity using Pd-catalyzed coupling .

Q. How do electronic effects of substituents (e.g., methoxy vs. halogens) influence biological activity?

- Data Comparison :

| Substituent | LogP | COX-2 IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| 8-OCH₃ | 2.1 | 15.2 | 22.4 |

| 8-Cl | 2.8 | 8.7 | 12.9 |

- Trends : Electron-withdrawing groups (Cl) enhance target binding but reduce solubility .

Q. What computational methods predict binding modes with biological targets?

- Protocols :

Molecular Docking : AutoDock Vina with COX-2 (PDB: 5KIR) or kinase targets.

MD Simulations : GROMACS for stability analysis (20 ns trajectories).

- Insights : Methoxy groups stabilize hydrophobic interactions; acetamide forms hydrogen bonds with catalytic residues .

Methodological Challenges & Solutions

Q. How to resolve low yields in large-scale acetamide coupling reactions?

- Troubleshooting :

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield ↑30%).

- Purification : Flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water).

- Case Study : Scaling from 1 mmol to 100 mmol retained 70% yield via flow chemistry .

Q. What techniques validate target engagement in complex biological systems?

- Tools :

- SPR Spectroscopy : Measure binding kinetics (ka/kd) with immobilized proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of targets (e.g., PARP-1) in cell lysates.

- Data Interpretation : Shift in melting temperature (ΔTm ≥ 2°C) indicates strong binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.